molecular formula C18H13BrN2O2 B1266449 2'-(4-Bromobenzoyl)-1-naphthohydrazide CAS No. 84282-40-6

2'-(4-Bromobenzoyl)-1-naphthohydrazide

Cat. No.: B1266449
CAS No.: 84282-40-6
M. Wt: 369.2 g/mol
InChI Key: PXVSILKUOOKWFV-UHFFFAOYSA-N
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Description

2’-(4-Bromobenzoyl)-1-naphthohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromobenzoyl group attached to a naphthohydrazide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(4-Bromobenzoyl)-1-naphthohydrazide typically involves the reaction of 4-bromobenzoyl chloride with 1-naphthohydrazide. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) can also enhance the solubility of reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2’-(4-Bromobenzoyl)-1-naphthohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the bromobenzoyl group to a benzoyl group.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Benzoyl derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

2’-(4-Bromobenzoyl)-1-naphthohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2’-(4-Bromobenzoyl)-1-naphthohydrazide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The bromobenzoyl group can also interact with cellular proteins, leading to changes in cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-bromobenzoyl)benzoic Acid
  • 4-Bromobenzoyl chloride
  • Bromfenac

Uniqueness

2’-(4-Bromobenzoyl)-1-naphthohydrazide is unique due to its specific structure, which combines the properties of both the bromobenzoyl and naphthohydrazide moieties. This combination allows it to exhibit a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

N'-(4-bromobenzoyl)naphthalene-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2/c19-14-10-8-13(9-11-14)17(22)20-21-18(23)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVSILKUOOKWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10233241
Record name 2'-(4-Bromobenzoyl)-1-naphthohydrazide
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Molecular Weight

369.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84282-40-6
Record name 1-Naphthalenecarboxylic acid, 2-(4-bromobenzoyl)hydrazide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-(4-Bromobenzoyl)-1-naphthohydrazide
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Record name MLS002694813
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Record name 2'-(4-Bromobenzoyl)-1-naphthohydrazide
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Record name 2'-(4-bromobenzoyl)-1-naphthohydrazide
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